3-Amino-5-chlorobenzamide
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Overview
Description
3-Amino-5-chlorobenzamide is an organic compound with the molecular formula C7H7ClN2O It is a derivative of benzamide, characterized by the presence of an amino group at the third position and a chlorine atom at the fifth position on the benzene ring
Mechanism of Action
Biochemical Pathways
Aromatic amines, a class of compounds to which 3-amino-5-chlorobenzamide belongs, are known to interact with various biochemical pathways . The downstream effects of these interactions can vary widely and are dependent on the specific pathways involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound . Factors such as pH, temperature, and the presence of other compounds can affect how this compound interacts with its targets and how stable the compound is in various environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-chlorobenzamide typically involves the chlorination of anthranilate followed by amination. One common method includes:
Chlorination: Anthranilate is treated with sodium hypochlorite solution and glacial acetic acid at temperatures below -5°C to introduce the chlorine atom.
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and environmentally friendly. The process involves:
- Using low-toxicity reagents.
- Recycling solvents to minimize waste.
- Ensuring high yields (over 85%) with minimal side reactions .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-chlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reagents such as halogens and alkylating agents are commonly employed.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms, such as amines or alcohols.
Substitution: Various substituted benzamides.
Scientific Research Applications
3-Amino-5-chlorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
- 2-Amino-5-chlorobenzamide
- 3-Amino-4-chlorobenzamide
- 2-Amino-4-chlorobenzamide
Comparison:
- Structural Differences: The position of the amino and chlorine groups varies among these compounds, leading to differences in their chemical and biological properties.
- Reactivity: 3-Amino-5-chlorobenzamide has unique reactivity due to the specific positioning of its functional groups, making it distinct in its applications and effects .
Properties
IUPAC Name |
3-amino-5-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,9H2,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAIKEDNQZYHHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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